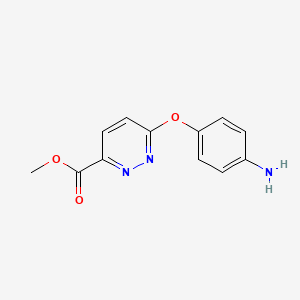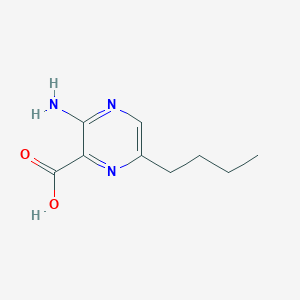
2-cyclopropyl-3-methyl-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-3-methyl-3H-isoindol-1-one is a compound belonging to the isoindoline family. Isoindolines are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their unique structural properties. The compound’s molecular formula is C12H13NO, and it is known for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3-methyl-3H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with phthalic anhydride under reflux conditions to form the corresponding isoindoline derivative. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-cyclopropyl-3-methyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxidized isoindoline derivatives, reduced isoindoline derivatives, and various substituted isoindoline compounds .
科学的研究の応用
2-cyclopropyl-3-methyl-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-cyclopropyl-3-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 6-Amino-2-cyclopropyl-3H-isoindol-1-one
- 2-Cyclopropyl-6-nitro-3H-isoindol-1-one
- N-Substituted isoindoline derivatives
Uniqueness
2-cyclopropyl-3-methyl-3H-isoindol-1-one is unique due to its specific cyclopropyl and methyl substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
2-cyclopropyl-3-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-8-10-4-2-3-5-11(10)12(14)13(8)9-6-7-9/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
CHOOAVHAFOGMJO-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2C(=O)N1C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)

![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)
![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)
![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)




